(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
Description
This compound belongs to the class of 4,5-dihydro-1H-imidazole derivatives, characterized by a benzoyl group at the 1-position and a 4-fluorobenzylthio substituent at the 2-position.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-2-6-15(7-3-13)17(22)21-11-10-20-18(21)23-12-14-4-8-16(19)9-5-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKKBDKOHCYKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure, including an imidazole ring, a thioether linkage, and various aromatic groups, which contribute to its diverse biological interactions.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 300.39 g/mol. The structure includes:
- Imidazole Ring : A five-membered ring containing nitrogen atoms, known for its role in biological systems.
- Thioether Group : Enhances the compound's reactivity and potential as a biochemical probe.
- Aromatic Substituents : The presence of fluorobenzyl and p-tolyl groups may influence the compound's interaction with biological targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Activity
Numerous studies have explored the anticancer potential of imidazole derivatives. For instance:
- A study reported that similar imidazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compounds showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
Enzyme Inhibition
The compound is being investigated for its ability to inhibit specific enzymes:
- Enzyme assays have suggested that thioether-containing compounds can act as enzyme inhibitors by binding to active sites, thereby modulating enzyme activity. This mechanism is crucial for developing therapeutic agents targeting metabolic pathways involved in cancer and other diseases .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity:
- Compounds with similar structural motifs have been shown to exhibit antibacterial and antifungal properties. The presence of the thioether group may enhance membrane permeability, allowing better interaction with microbial targets .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The imidazole ring facilitates interactions with various biological macromolecules, including proteins and nucleic acids.
- The thioether moiety may play a role in redox reactions or serve as a site for electrophilic attack on biological targets .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against various bacterial and fungal strains, demonstrating significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using standard methods such as disc diffusion and broth microdilution techniques.
- Key Findings :
- The compound exhibited potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- It also showed effectiveness against fungal strains like Candida albicans and Aspergillus niger.
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents in response to increasing resistance among pathogens .
Anticancer Potential
In addition to its antimicrobial properties, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone has been investigated for its anticancer activity. Research indicates that it may interact with specific molecular targets involved in cancer progression.
- Mechanism of Action :
- The compound is believed to inhibit certain enzymes or modulate receptor functions critical for tumor growth.
- In vitro studies have shown cytotoxic effects on various cancer cell lines, including HeLa cells.
Case Studies and Research Insights
- Study on Antimicrobial Activity :
-
Cytotoxicity Assessment :
- In a separate study, the compound was tested on human cervical cancer cells. Results indicated that it could induce apoptosis in these cells while exhibiting low toxicity towards normal cells .
- Structure-activity relationship (SAR) studies suggested that the thioether linkage plays a crucial role in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the evidence, focusing on synthesis, structural features, and biological activity.
Key Observations :
- Electron-rich substituents (e.g., 3,4,5-trimethoxyphenyl) often yield higher product purity due to stabilizing effects during lithiation and acylation .
- Fluorinated analogs, like the target compound, may require optimized deprotection or purification steps, as fluorinated intermediates can influence reaction kinetics .
Key Observations :
- The 4-fluorobenzylthio group in the target compound may enhance cytotoxicity compared to non-fluorinated analogs, as fluorine atoms often improve membrane permeability and metabolic stability .
- Compounds with 3,4,5-trimethoxyphenyl groups exhibit strong antiproliferative effects, suggesting that electron-donating substituents enhance activity .
Structural and Crystallographic Comparisons
- Target Compound : Likely adopts a planar conformation except for the 4-fluorobenzylthio group, which may orient perpendicular to the imidazole ring (analogous to fluorophenyl groups in ).
- Isostructural Analogs (e.g., ): Exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. Fluorophenyl groups induce distinct packing modes due to C–F···H hydrogen bonding .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
